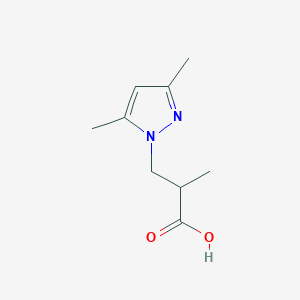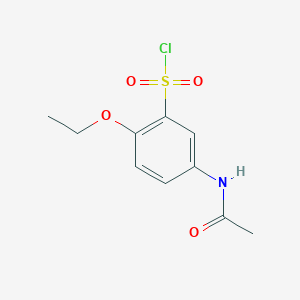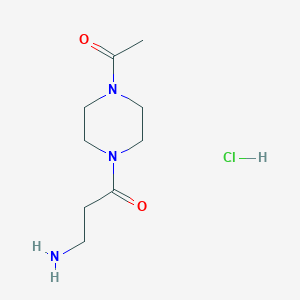
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
- Inhibition of Steel Corrosion: A study by Bouklah et al. (2005) demonstrated that pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, are effective in inhibiting the corrosion of steel in hydrochloric acid solutions. This suggests potential applications in industrial and engineering contexts for corrosion protection (Bouklah et al., 2005).
Catalytic Applications
- Oxidation of Alcohols: Maurya and Haldar (2020) synthesized copper(II) complexes using pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, and found them effective in catalyzing the oxidation of alcohols. This points towards applications in green chemistry and environmentally friendly synthesis processes (Maurya & Haldar, 2020).
Biological Activity
- Antibacterial Properties: Al-Smaisim (2012) investigated a series of pyrazole derivatives for their antibacterial activity. The study found that these compounds exhibited significant activity against several bacterial species, indicating potential applications in developing new antibacterial agents (Al-Smaisim, 2012).
Coordination Chemistry
- Selective Coordination in Ligands: Hadda et al. (2007) synthesized novel ligand pyrazole derivatives, including those derived from 3,5-dimethyl-1H-pyrazole, and explored their coordination behavior with cobalt(II) and copper(II). This research provides insights into the design of selective coordination compounds for various chemical applications (Hadda et al., 2007).
Nanotechnology
- Synthesis of CdS Nanocrystals: Mondal et al. (2015) used pyrazole-based ligands for the synthesis of CdS nanocrystals, highlighting potential applications in nanotechnology and materials science (Mondal et al., 2015).
Pharmaceutical Research
- Drug Molecule Design: Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, including derivatives of 3,5-dimethyl-1H-pyrazole, providing valuable information for the design of new pharmaceutical compounds (Shubhangi et al., 2019).
Mécanisme D'action
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13)5-11-8(3)4-7(2)10-11/h4,6H,5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMPUXUJVGEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374428 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436086-92-9 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














